molecular formula C11H10ClN3 B008791 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine CAS No. 19927-54-9

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Cat. No. B008791
CAS RN: 19927-54-9
M. Wt: 219.67 g/mol
InChI Key: BJTVDYOSYBZBBT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine, also known as CP-690,550, is a small molecule drug that has attracted attention in the field of immunology due to its potential to treat autoimmune diseases. This molecule is a selective inhibitor of Janus kinase 3 (JAK3), a protein that plays a key role in the signaling pathways of immune cells.

Scientific Research Applications

  • Antihypertensive Activity : Certain derivatives, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have shown potential as antihypertensive agents due to their activity as I1 imidazoline receptor agonists (S. Aayisha et al., 2019).

  • Precursor in Pharmaceutical and Explosive Industries : The development of an economic process for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in pharmaceutical and explosive industries, has been reported (R. Patil et al., 2008).

  • Antibacterial Agents : New classes of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines have been found to have potential as antibacterial agents (Y. Etemadi et al., 2016).

  • HIV and Kinesin Eg5 Inhibitors : Pyrimidine derivatives synthesized via Suzuki cross-coupling reaction have been explored for their potential as HIV and kinesin Eg5 inhibitors (N. Al-Masoudi et al., 2014).

  • Antituberculous Effect : Derivatives like 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines have shown a pronounced antituberculous effect when deacetylated (A. V. Erkin & V. Krutikov, 2007).

  • Antimicrobial Activity : Various synthesized compounds including Schiff and Mannich bases of isatin and its derivatives with pyrimidine have demonstrated significant antimicrobial activity against bacteria and fungi, as well as anti-HIV activity (S. Pandeya et al., 1999).

  • Synthesis and Characterization : Studies have also focused on the synthesis, characterization, and fragmentation of various derivatives under specific conditions, contributing to our understanding of their chemical properties and potential applications in different fields (A. V. Erkin et al., 2015).

properties

IUPAC Name

4-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTVDYOSYBZBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564277
Record name 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

CAS RN

19927-54-9
Record name 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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